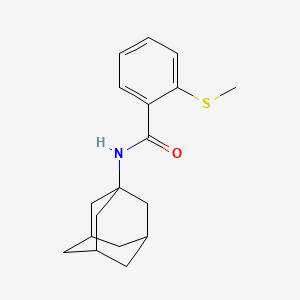
N-(3-chloro-4-methylphenyl)-3,5-dimethyl-1-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-3,5-dimethyl-1-piperidinecarboxamide is a chemical compound with potential interest in various scientific fields. This document provides an overview of its synthesis, molecular structure analysis, chemical reactions, and physical and chemical properties. The aim is to consolidate the current knowledge base from scientific research, excluding applications, drug use, dosages, and side effects.
Synthesis Analysis
The synthesis of related piperidine compounds involves complex reactions where various functional groups are introduced to form the desired molecular structure. Specific methodologies for synthesizing this compound are not detailed in the available literature; however, general approaches include nucleophilic substitution reactions, catalytic hydrogenation, and carboxamide formation. These methods are instrumental in constructing the piperidine skeleton and attaching the necessary substituents to achieve the target compound (Shahinshavali et al., 2021).
Molecular Structure Analysis
Molecular structure analysis of piperidine derivatives highlights the significance of their three-dimensional conformation on their biological and chemical properties. For instance, the presence of substituents on the piperidine ring influences the molecule's overall shape, electronic distribution, and potential interaction sites. Crystallography studies on similar compounds reveal how intramolecular and intermolecular interactions, such as hydrogen bonding and π-π stacking, contribute to the stabilization of the compound's structure (Khan et al., 2013).
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3,5-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-10-6-11(2)9-18(8-10)15(19)17-13-5-4-12(3)14(16)7-13/h4-5,7,10-11H,6,8-9H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRGWIAUEQVHNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)NC2=CC(=C(C=C2)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzyl-3-ethyl-1-{[2-(methylthio)pyrimidin-5-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5318805.png)
![4-methyl-2-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B5318810.png)
![2,2-dimethyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)cyclopropanecarboxamide](/img/structure/B5318817.png)
![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-[(5-methyl-2-thienyl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5318820.png)
![N-[3-(4-fluorophenyl)propyl]-2-methylpropanamide](/img/structure/B5318822.png)
![allyl 5-[4-(acetyloxy)phenyl]-2-(2-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5318827.png)


![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5318846.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-hydroxy-1-(hydroxymethyl)ethyl]acetamide](/img/structure/B5318852.png)
![7-(2,5-dimethylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5318868.png)

![4-[4-(4-morpholinyl)-3-nitrobenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5318872.png)
![5-{[benzyl(methyl)amino]methyl}-N-(3-hydroxy-1-methylpropyl)-N-methylisoxazole-3-carboxamide](/img/structure/B5318874.png)